![molecular formula C23H25ClO2 B4196430 2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone
説明
2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone, also known as 4'-chloro-α-PVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its potent stimulant effects. The compound is structurally similar to other cathinones such as α-PVP and MDPV, which have been associated with adverse health effects and fatalities. Despite the potential risks associated with its use, 4'-chloro-α-PVP has gained attention for its potential applications in scientific research.
作用機序
The mechanism of action of 4'-chloro-α-PVP involves the inhibition of dopamine reuptake in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation pathways. By blocking the reuptake of dopamine, 4'-chloro-α-PVP increases the levels of dopamine in the brain, leading to a euphoric and stimulating effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-chloro-α-PVP are similar to other cathinones. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, dry mouth, and decreased appetite. Long-term use of cathinones has been associated with adverse health effects such as cardiovascular problems, seizures, and psychosis.
実験室実験の利点と制限
The advantages of using 4'-chloro-α-PVP in lab experiments include its potent dopamine reuptake inhibition, which makes it a useful tool for studying the dopamine system. The compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, the limitations of using 4'-chloro-α-PVP in lab experiments include its potential for abuse and the lack of information on its long-term effects.
将来の方向性
For research on 4'-chloro-α-PVP include investigating its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Studies could also focus on the development of new analogs with improved selectivity and reduced toxicity. Additionally, research could explore the potential therapeutic applications of cathinones in the treatment of psychiatric disorders such as depression and addiction.
科学的研究の応用
4'-chloro-α-PVP has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that the compound acts as a potent dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This mechanism of action is similar to other cathinones such as methylone and MDPV, which have been associated with addictive properties and adverse health effects.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO2/c1-15-3-6-18(7-4-15)23(26)14-20(17-8-10-19(24)11-9-17)21-13-16(2)5-12-22(21)25/h3-4,6-11,16,20-21H,5,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCCYOSSZVQHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C(CC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)
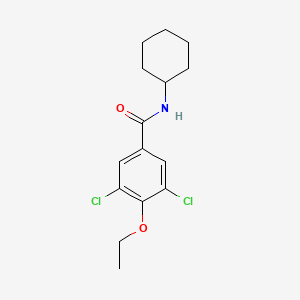
![5-(1-adamantyl)-2-[2-(4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4196396.png)
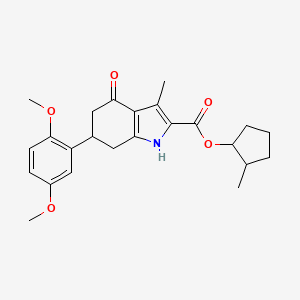
![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)
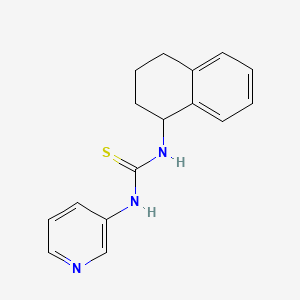
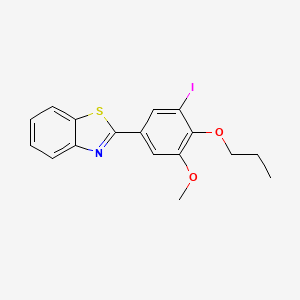
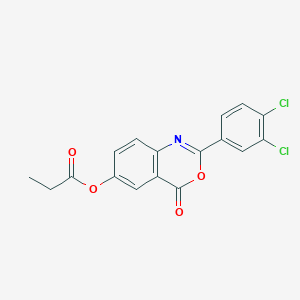
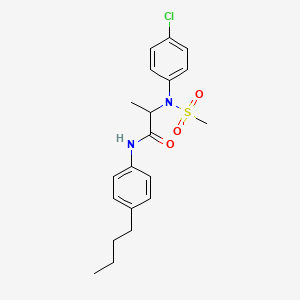
![N-(2-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196439.png)